



Characterization of Hydroxy Atrazine-d5: A Technical Guide

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Compound of Interest		
Compound Name:	Hydroxy Atrazine-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the **Hydroxy Atrazine-d5** analytical standard. It includes key physicochemical data, detailed experimental protocols for its analysis, and visual workflows to support its application in research and development. **Hydroxy Atrazine-d5** serves as a crucial internal standard for the accurate quantification of Hydroxy Atrazine, a major metabolite of the widely used herbicide Atrazine. Its deuterated form ensures that its chemical and physical behaviors are nearly identical to the non-labeled analyte, with the exception of a distinct mass difference, making it ideal for mass spectrometry-based quantification.[1]

Physicochemical and Structural Characterization

Hydroxy Atrazine-d5 is the stable isotope-labeled version of Hydroxy Atrazine, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution provides a distinct mass shift, essential for its use as an internal standard, without significantly altering its chemical properties or chromatographic retention time.

Core Properties

The fundamental properties of **Hydroxy Atrazine-d5** are summarized below. These data are critical for sample preparation, analytical method development, and accurate mass determination.



Property	Value	Reference
Analyte Name	Atrazine-2-hydroxy-d5; 4- (Ethylamino-d5)-6- (isopropylamino)-s-triazin-2-ol	[2][3]
CAS Number	1276197-25-1	[2][4]
Unlabeled CAS Number	2163-68-0	
Molecular Formula	C ₈ H ₁₀ D ₅ N ₅ O	_
Molecular Weight	202.27 g/mol	_
Exact Mass	202.159 Da	
IUPAC Name	4-(1,1,2,2,2- pentadeuterioethylamino)-6- (propan-2-ylamino)-1,3,5- triazin-2-ol	_
SIL Type	Deuterium	_

Molecular Structure Visualization

The structure of **Hydroxy Atrazine-d5** is based on a triazine ring, with isopropylamino, deuterated ethylamino, and hydroxyl functional groups. The diagram below highlights the positions of the five deuterium atoms.

Caption: Molecular structure of **Hydroxy Atrazine-d5**.

Analytical Methodologies

The characterization and quantification of **Hydroxy Atrazine-d5** are primarily achieved through chromatographic techniques coupled with mass spectrometry. Nuclear Magnetic Resonance spectroscopy is also valuable for confirming the identity and isotopic purity of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Foundational & Exploratory





LC-MS/MS is the preferred method for the quantification of Hydroxy Atrazine and its deuterated internal standard in complex matrices due to its high sensitivity and selectivity.

- Sample Preparation (Solid-Phase Extraction SPE):
 - Condition a graphitized carbon-black or suitable polymeric SPE cartridge with the appropriate solvent (e.g., dichloromethane/methanol followed by ethyl acetate).
 - Load the aqueous sample, to which a known concentration of Hydroxy Atrazine-d5
 internal standard has been added.
 - Wash the cartridge to remove interferences (e.g., with water).
 - Elute the analytes with a solvent mixture such as ethyl acetate followed by dichloromethane/methanol (7:3, v/v).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size).
 - Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - Key Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

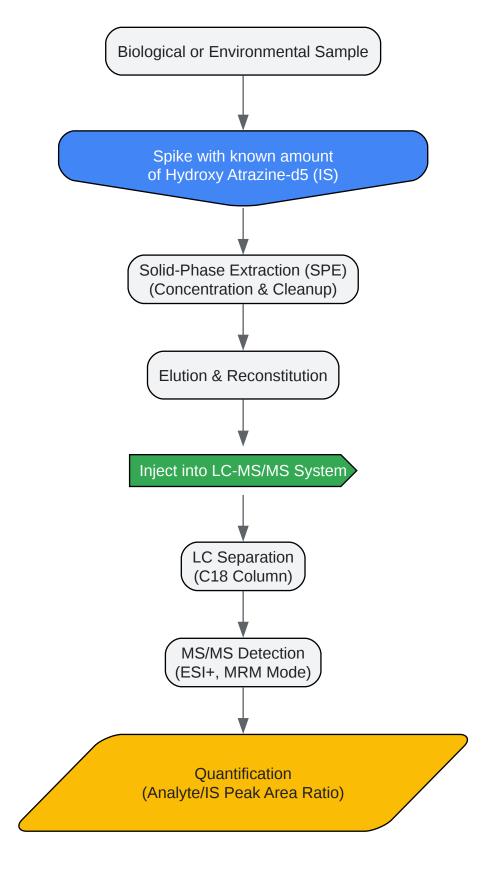


The following table outlines the predicted MRM transitions for both the analyte and the internal standard. The quantifier ion is typically the most abundant fragment, while the qualifier ion serves for confirmation.

Compound	Precursor lon [M+H]+ (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)
Hydroxy Atrazine	198.1	156.1	114.1
Hydroxy Atrazine-d5	203.2	161.1	114.1

Note: Product ions are predicted based on common fragmentation pathways of the atrazine structure. The fragment containing the deuterated ethyl group will show a +5 Da shift.





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Caption: Workflow for quantification using Hydroxy Atrazine-d5 IS.



Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for atrazine metabolite analysis, often requiring derivatization of polar analytes like Hydroxy Atrazine to increase their volatility.

- Sample Preparation and Derivatization:
 - Extract analytes from the sample matrix using a suitable solvent or SPE as described in section 2.1.
 - Evaporate the solvent.
 - Perform a derivatization step, such as silylation, to convert the polar hydroxyl and amine groups into less polar silyl ethers and amines, making them suitable for GC analysis.
- GC Conditions:
 - Column: DB-5ms or similar non-polar capillary column.
 - Injector: Splitless mode, 250°C.
 - Oven Program: Start at 50°C, hold for 1 min, then ramp at 6°C/min to 280°C and hold for 5 min.
 - o Carrier Gas: Helium.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the derivatized analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and verify the position and extent of deuterium labeling.



- Sample Preparation: Dissolve an accurate weight of the **Hydroxy Atrazine-d5** standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Integrate the signals and compare the spectrum to that of the non-labeled Hydroxy Atrazine standard. The signals corresponding to the ethyl group protons will be absent in the spectrum of the d5-labeled compound.

The ¹H NMR spectrum of **Hydroxy Atrazine-d5** is expected to show signals only for the non-deuterated protons.

Proton Group	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Isopropyl -CH₃	~1.2	Doublet	6Н
Isopropyl -CH	~4.1	Septet	1H
Amine -NH (isopropyl)	~7.0 - 8.0	Broad Singlet	1H
Amine -NH (ethyl)	~7.0 - 8.0	Broad Singlet	1H
Ethyl -CH ₂ -CD ₃	Absent	-	-
Ethyl -CD ₂ -CH ₃	Absent	-	-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Quality Control Workflow

The synthesis of **Hydroxy Atrazine-d5** typically involves a multi-step process starting from cyanuric chloride and incorporating the deuterated ethylamino group. Rigorous quality control is essential to ensure its suitability as an analytical standard.





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